

# An In-Depth Technical Guide to 2,3,4-Trihydroxydiphenylmethane (4-Benzylpyrogallol)

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## Compound of Interest

Compound Name: 2,3,4-Trihydroxydiphenylmethane

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## Abstract

This technical guide provides a comprehensive overview of **2,3,4-Trihydroxydiphenylmethane**, a polyhydroxylated diphenylmethane with significant potential in pharmaceutical and cosmeceutical applications. This document delves into the core chemical and physical properties of the compound, detailed synthesis strategies, and its notable biological activities, with a focus on its antioxidant and antimicrobial mechanisms. Experimental protocols for the assessment of its antioxidant capacity are provided, alongside a discussion of its structure-activity relationship and future potential in drug discovery. This guide is intended to serve as a foundational resource for researchers and developers working with this promising molecule.

## Compound Identification and Core Properties

### Chemical Identity

- Primary Name: **2,3,4-Trihydroxydiphenylmethane**
- CAS Number: 17345-66-3[1]
- Synonyms: 4-Benzylpyrogallol[1]
- IUPAC Name: 4-benzylbenzene-1,2,3-triol

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2,3,4-Trihydroxydiphenylmethane** is critical for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	216.24 g/mol	
Appearance	White to light yellow crystalline solid	
Melting Point	94-98 °C	
Boiling Point	255 °C at 12 mmHg	
Solubility	Soluble in methanol	

Note: Further characterization to determine properties such as pKa and logP is recommended for drug development purposes to better predict the compound's behavior in biological systems.

## Spectral Data for Structural Elucidation

The structural integrity of **2,3,4-Trihydroxydiphenylmethane** is confirmed through various spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyrogallol and benzyl rings, as well as the methylene bridge protons. A representative <sup>1</sup>H NMR spectrum can be found in publicly available databases.[2]
- Mass Spectrometry:** Mass spectrometry is used to confirm the molecular weight of the compound. The technique can also be employed to analyze fragmentation patterns, further corroborating the proposed structure.

- **FT-IR Spectroscopy:** The infrared spectrum of **2,3,4-Trihydroxydiphenylmethane** will exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl groups (typically a broad band around 3300-3500  $\text{cm}^{-1}$ ), C-H stretching of the aromatic and methylene groups (around 2850-3100  $\text{cm}^{-1}$ ), and C=C stretching of the aromatic rings (in the 1450-1600  $\text{cm}^{-1}$  region).

## Synthesis Methodologies

The synthesis of **2,3,4-Trihydroxydiphenylmethane** can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

## General Synthesis Approaches

Several general methods have been reported for the synthesis of polyhydroxylated diphenylmethanes:

- **Direct Hydroxylation:** This approach involves the introduction of hydroxyl groups onto a diphenylmethane backbone using various oxidizing agents.
- **Bromination Followed by Hydrolysis:** This two-step process involves the initial bromination of the aromatic rings, followed by hydrolysis to yield the hydroxylated product.
- **Condensation Reactions:** The condensation of phenolic compounds under acidic or basic conditions can also be employed to construct the diphenylmethane framework.

## Illustrative Synthetic Pathway: Demethylation of Methoxy Precursors

A common and effective strategy for the synthesis of polyhydroxylated compounds is the demethylation of the corresponding methoxy-protected precursors. This method offers good control over the final hydroxylation pattern.

Conceptual Workflow for Demethylation Synthesis

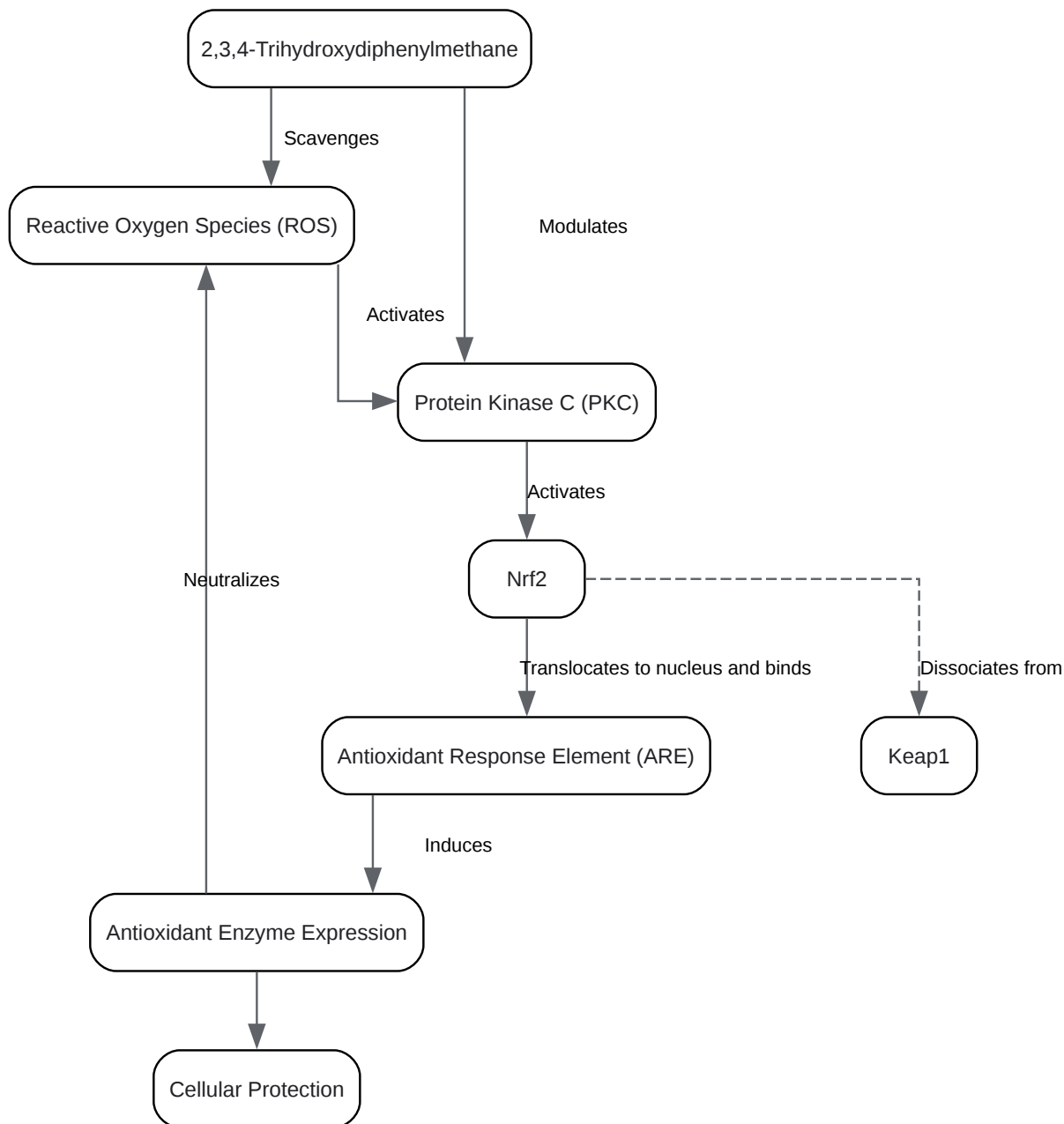
Methoxy-protected Diphenylmethane Precursor

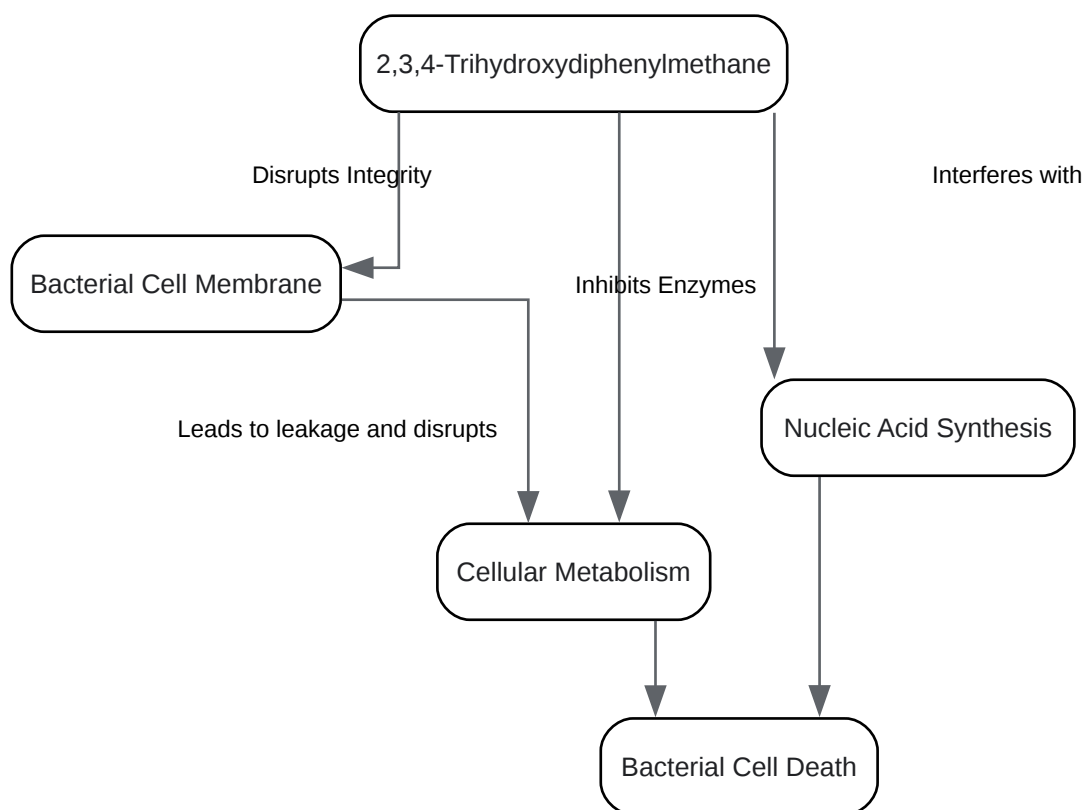
Demethylation Reaction  
(e.g.,  $\text{BBr}_3$  in DCM)

Aqueous Work-up and Extraction

Purification  
(e.g., Column Chromatography)

2,3,4-Trihydroxydiphenylmethane





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## Sources

- 1. Buy 2,3,4-Trihydroxydiphenylmethane | 17345-66-3 [smolecule.com]
- 2. 2,3,4-TRIHYDROXYDIPHENYLMETHANE(17345-66-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3,4-Trihydroxydiphenylmethane (4-Benzylpyrogallol)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101353#2-3-4-trihydroxydiphenylmethane-cas-number-and-synonyms>]

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